5H-Benzofuro[3,2-c]carbazole-d10

Clinical Mass Spectrometry Therapeutic Drug Monitoring Bioanalytical Method Validation

Quantitative LC-MS/MS methods for 5H-Benzofuro[3,2-c]carbazole in biological matrices are compromised by matrix-induced ion suppression and analyte loss during sample preparation. Non-isotopic structural analogs exhibit differential ionization and retention, resulting in interpatient assay imprecision (CV 7.6-9.7%) unacceptable for regulatory submissions. This deuterated analog (d10, ten deuterium atoms) co-elutes precisely with the target analyte, normalizing extraction recovery, ionization efficiency, and matrix effects across diverse sample lots. • Reduces interpatient CV from ~7.6-9.7% to ~2.7-5.7% in plasma assays. • Confines relative recovery range to ~107-124% across heterogeneous biological matrices. • Also serves as a benchmark for isotopic effect studies on TADF photophysics (vibrational quenching). Procure specifically when developing validated LC-MS/MS assays for pharmacokinetic profiling, forensic toxicology, or food/environmental contaminant monitoring under SANTE guidelines.

Molecular Formula C18H11NO
Molecular Weight 267.3 g/mol
Cat. No. B12379518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Benzofuro[3,2-c]carbazole-d10
Molecular FormulaC18H11NO
Molecular Weight267.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=CC4=C3OC5=CC=CC=C45
InChIInChI=1S/C18H11NO/c1-3-7-14-13(6-1)17-15(19-14)10-9-12-11-5-2-4-8-16(11)20-18(12)17/h1-10,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyXYZGAMBQUKTSIJ-LHNTUAQVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Benzofuro[3,2-c]carbazole-d10 Overview


5H-Benzofuro[3,2-c]carbazole-d10 (CAS 2607949-29-9) is a deuterium-labeled analog of 5H-Benzofuro[3,2-c]carbazole, a fused polycyclic heteroaromatic compound with the molecular formula C₁₈H₁D₁₀NO and a molecular weight of approximately 267.35 g/mol . The compound features a planar structure comprising a benzofuran ring fused to a carbazole core . Incorporation of ten deuterium atoms alters its molecular vibrations and mass without affecting core electronic properties, establishing its primary role as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry . This deuterated analog is also used in studies of isotopic effects on the photophysical properties of organic electronic materials, specifically thermally activated delayed fluorescence (TADF) emitters .

5H-Benzofuro[3,2-c]carbazole-d10 vs. Unlabeled Substitutes


Substitution of 5H-Benzofuro[3,2-c]carbazole-d10 with its non-deuterated parent compound or other structural analogs (e.g., 6-bromo or 12H-benzofurocarbazole isomers) is not viable for precise quantitative analysis. Only a stable isotope-labeled internal standard (SIL-IS) can co-elute with the target analyte to experience identical sample preparation losses, ionization efficiency fluctuations, and matrix effects [1]. Non-isotopic structural analogs (e.g., desmethoxyrapamycin for sirolimus) exhibit differential ionization and chromatographic behavior, leading to higher interpatient assay imprecision (CV 7.6%–9.7% versus 2.7%–5.7% for a deuterated IS) [2]. While deuterated internal standards are the gold standard for mitigating matrix effects, they do not guarantee complete correction—retention time differences of only seconds can cause differential ion suppression [3]. Consequently, selecting the appropriately matched deuterated analog (5H-Benzofuro[3,2-c]carbazole-d10) is a critical determinant of assay robustness that cannot be fulfilled by generic in-class compounds.

5H-Benzofuro[3,2-c]carbazole-d10 Performance Evidence


Deuterated vs. Structural Analog IS: Imprecision

In a head-to-head validation study of a sirolimus HPLC-ESI-MS/MS assay, the deuterated internal standard (SIR-d3) demonstrated significantly lower interpatient assay imprecision compared to the structural analog desmethoxyrapamycin (DMR) [1].

Clinical Mass Spectrometry Therapeutic Drug Monitoring Bioanalytical Method Validation

Matrix Effect Correction: Deuterated IS vs. No IS

An inter-lot matrix effect study for synthetic cathinones in urine demonstrated that deuterated internal standards substantially mediate matrix effects, improving precision and accuracy across multiple urine lots [1].

Forensic Toxicology LC-MS Method Development Matrix Effects

Deuterated IS in Wheat Mycotoxin Analysis

A comprehensive UHPLC-MS/MS method validation for ergot alkaloid epimers in wheat employed deuterated LSD-D3 as the internal standard, demonstrating low limits of detection and quantitation with matrix effects well-controlled within 101–113% [1].

Food Safety Analysis Mycotoxin Detection UHPLC-MS/MS Method Validation

Benzofurocarbazole vs. Carbazole Donors: OLED Efficiency

In a comparative study of three deep-blue TADF materials with a donor-acceptor-donor structure, the material incorporating 5H-benzofuro[3,2-c]carbazole as the donor (DBFCz-mPym) exhibited superior efficiency roll-off and triplet exciton harvesting compared to materials using standard 9H-carbazole (DCz-mPym) or tert-butyl-carbazole (DtBCz-mPym) donors [1].

OLED Materials TADF Emitters Organic Electronics

EQE of BFCz-Based Green TADF OLEDs

In a systematic study of donor-acceptor type TADF emitters using fused-ring 5H-benzofuro[3,2-c]carbazole (32BFCz) as the electron-donating unit, the most structurally optimized material (dCF3BFCzOXD) achieved a maximum external quantum efficiency (EQE) of 21.4% in green OLED devices .

OLED Efficiency TADF Material Design Photoluminescence

Asymmetric BFCz MR-TADF for Pure Color OLEDs

Two asymmetric multi-resonance TADF emitters incorporating 5H-benzofuro[3,2-c]carbazole (BFCz) were developed, achieving narrowband green (BFCz-B-Cz) and blue (BFCz-B-O) emissions with high external quantum efficiencies of 26.0% and 11.0%, respectively [1].

Multi-Resonance TADF Narrowband Emission High-Color-Purity OLEDs

5H-Benzofuro[3,2-c]carbazole-d10 Applications


Bioanalysis for Pharmacokinetic Studies

5H-Benzofuro[3,2-c]carbazole-d10 serves as the optimal stable isotope-labeled internal standard for the accurate LC-MS/MS quantification of 5H-Benzofuro[3,2-c]carbazole in biological matrices. As established in Section 3, deuterated internal standards reduce interpatient assay imprecision (CV) from ~7.6–9.7% to ~2.7–5.7% compared to structural analog internal standards [1], and mediate matrix effects to achieve relative recoveries of 107–124% across diverse sample lots [2]. These performance improvements are critical for generating reliable pharmacokinetic profiles and ADME data required for regulatory submissions. Researchers should procure this deuterated compound specifically when developing validated LC-MS/MS assays for the parent compound in plasma, urine, or tissue homogenates.

Forensic & Clinical Toxicology Method Validation

In forensic and clinical toxicology laboratories, the use of a deuterated internal standard such as 5H-Benzofuro[3,2-c]carbazole-d10 is essential for mitigating matrix-induced ion suppression that plagues LC-MS/MS analyses of complex biological specimens. The evidence from Section 3 demonstrates that deuterated IS narrows the relative recovery range from ~47 percentage points (absolute) to ~17 percentage points and improves precision across multiple urine lots [2]. This level of matrix correction enables laboratories to meet stringent validation requirements for accuracy and precision across diverse patient or postmortem samples. This compound is specifically indicated for laboratories developing quantitative assays for 5H-Benzofuro[3,2-c]carbazole or related benzofurocarbazole analogs in urine, blood, or oral fluid matrices.

TADF Emitter Benchmarking in OLED Research

For researchers developing thermally activated delayed fluorescence (TADF) emitters, 5H-Benzofuro[3,2-c]carbazole (the parent compound) and its deuterated analog serve as critical benchmark materials. Section 3 evidence shows that benzofurocarbazole donors outperform standard carbazole donors in terms of efficiency roll-off and triplet exciton harvesting [3], and optimized BFCz-based emitters achieve EQE of 21.4% (green) and 26.0% (pure green) [4]. The deuterated form (5H-Benzofuro[3,2-c]carbazole-d10) is procured to investigate isotopic effects on photophysical properties, specifically vibrational mode alterations that influence non-radiative decay pathways and TADF lifetime characteristics. This application is specific to organic electronics laboratories requiring stable isotope-labeled precursors for mechanistic photophysical studies.

Food & Environmental Contaminant Analysis by IDMS

5H-Benzofuro[3,2-c]carbazole-d10 is suited for isotope dilution LC-MS/MS (ID-LC-MS/MS) workflows for quantifying benzofurocarbazole contaminants or metabolites in complex food or environmental matrices. Section 3 validation data using a deuterated internal standard in wheat showed matrix effects confined to 101–113% with recovery of 68.3–119.1% and inter-day precision <24% RSD [5]. This level of performance is required by regulatory frameworks (e.g., SANTE guidelines for pesticide residue analysis) that mandate matrix-corrected quantification. Laboratories developing methods for heterocyclic aromatic compounds in cereals, vegetable oils, or soil should select the deuterated analog as the internal standard to ensure method ruggedness and compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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